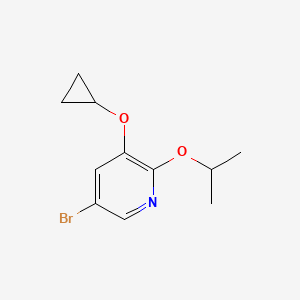
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine typically involves the reaction of 5-bromo-2-isopropoxypyridine with cyclopropyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can yield the corresponding reduced products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine can be compared with other similar compounds, such as:
5-Bromo-2-isopropoxypyridine: This compound lacks the cyclopropoxy group and has different chemical properties and reactivity.
3-Cyclopropoxy-2-isopropoxypyridine: This compound lacks the bromine atom and exhibits different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
生物活性
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a bromine atom, a cyclopropoxy group, and an isopropoxy group. Its unique structure contributes to its interaction with various biological targets, making it a valuable subject for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the biological context in which the compound is studied.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could have implications for neurodegenerative diseases .
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential applications in treating infections.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in their biological activities:
| Compound | Antitumor Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 5-Bromo-2-isopropoxypyridine | Low | No | No |
| 3-Cyclopropoxy-2-isopropoxypyridine | High | Moderate | Yes |
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the modulation of cell cycle regulators.
- Neuroprotection : A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it reduces neuronal cell death and preserves mitochondrial function, suggesting a potential role in treating conditions like Alzheimer's disease .
- Antimicrobial Testing : In antimicrobial assays, this compound showed significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
属性
IUPAC Name |
5-bromo-3-cyclopropyloxy-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-11-10(15-9-3-4-9)5-8(12)6-13-11/h5-7,9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGGKJXDOCMID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)OC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














